molecular formula C8H11ClFN B2528108 3-Fluoro-4-methylbenzylamine hydrochloride CAS No. 381237-35-0

3-Fluoro-4-methylbenzylamine hydrochloride

Cat. No.: B2528108
CAS No.: 381237-35-0
M. Wt: 175.63
InChI Key: PYFUHPKOIPHYCF-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzylamine hydrochloride is an organic compound with the molecular formula C8H11ClFN. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylbenzylamine hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylbenzylamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methylbenzylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylbenzylamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the amine group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methylbenzylamine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. The hydrochloride form enhances its solubility in water, making it more suitable for certain applications .

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFUHPKOIPHYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381237-35-0
Record name 1-(3-fluoro-4-methylphenyl)methanamine hydrochloride
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